

Comparative Guide: NMR Spectrum Interpretation of 5-Amino-2-Ethylphenol

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Compound of Interest

Compound Name: 5-Amino-2-ethylphenol

CAS No.: 207923-07-7

Cat. No.: B3421061

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Executive Summary

5-Amino-2-ethylphenol (CAS: 207923-07-7) is a critical intermediate in the synthesis of oxidative hair dyes and pharmaceutical scaffolds.^{[1][2][3]} Its structural integrity is defined by the specific meta-positioning of the amino and hydroxyl groups relative to the ethyl substituent.^[2]^[3]

This guide compares the ¹H NMR spectroscopic signature of **5-amino-2-ethylphenol** against its most common regioisomers (e.g., 2-amino-5-ethylphenol). We demonstrate that standard 1D ¹H NMR, when analyzed via substituent-induced shift logic (SISL), provides a faster and more cost-effective identification method than running full 2D HSQC/HMBC suites, provided the specific coupling patterns of the aromatic region are correctly interpreted.^{[1][2][3]}

Experimental Protocol & Solvent Selection

To ensure reproducibility and clear resolution of exchangeable protons (-OH, -NH₂), the choice of solvent is paramount.^{[1][2][3]}

Recommended Solvent System

- Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).^{[1][2][3]}
 - Why: It slows the exchange rate of labile protons (-OH and -NH₂), allowing them to appear as distinct signals rather than broad lumps.^{[1][2][3]} It also prevents the overlap of the ethyl -CH₂- quartet with the water suppression region common in CDCl₃.^{[1][2][3]}
- Alternative: Acetone-d6.^{[2][3]}
 - Why: Useful if the ethyl -CH₂- signal (~2.5 ppm) overlaps with the residual DMSO pentet (2.50 ppm).^{[1][2][3]}

Step-by-Step Acquisition Protocol

- Sample Prep: Dissolve 5–10 mg of **5-amino-2-ethylphenol** in 0.6 mL DMSO-d6.
- Acquisition:
 - Pulse Angle: 30°^[3]
 - Relaxation Delay (D1): ≥ 1.0 s (Ensure full relaxation of aromatic protons).
 - Scans (NS): 16 (Sufficient for >5 mg sample).^[3]
- Processing: Apply 0.3 Hz line broadening (LB) to enhance the signal-to-noise ratio of the splitting patterns.

Comparative Analysis: Product vs. Alternatives

The primary challenge in verifying **5-amino-2-ethylphenol** is distinguishing it from 2-amino-5-ethylphenol.^{[1][2][3]} Both isomers share the same molecular weight (137.18 g/mol) and functional groups, making Mass Spectrometry (MS) insufficient for differentiation.^{[2][3]}

The Aromatic Region Logic (The "Fingerprint")^{[1][2]}

The distinction lies in the substitution pattern on the benzene ring.^[3]

- **5-Amino-2-ethylphenol** (Target):

- Protons are located at positions 3, 4, and 6.^[2]^[3]
- H6 is unique: It is situated between the Hydroxyl (C1) and Amino (C5) groups.^[2]^[3] Both groups are strong electron donors, causing significant shielding (upfield shift).^[2]^[3]
- H3 is ortho to the Ethyl group (weak donor) and meta to the Amino group.^[2]^[3] It is the least shielded (most downfield).^[2]^[3]
- 2-Amino-5-ethylphenol (Alternative Isomer):
 - Protons are at positions 3, 4, and 6.^[2]^[3]
 - No single proton is flanked by both OH and NH₂ directly in the ortho positions.^[3] The shifts are more clustered.^[3]

Quantitative Data Comparison (in DMSO-d6)

| Proton Assignment | Multiplicity | Coupling Constant () | Approx.[3][4] Shift () | Mechanistic Explanation |
|--------------------------|--------------------------|-----------------------|-------------------------|--|
| H3 (Ar-H) | Doublet (d) | ~8.0 Hz | 6.80 – 6.95 ppm | Ortho to Ethyl; least shielded aromatic proton. [1][2][3] |
| H4 (Ar-H) | Doublet of Doublets (dd) | ~8.0, 2.0 Hz | 6.35 – 6.50 ppm | Ortho to H3 and meta to H6.[1][2][3] |
| H6 (Ar-H) | Doublet (d) | ~2.0 Hz | 5.90 – 6.10 ppm | Diagnostic Peak. Highly shielded by ortho-OH and ortho-NH ₂ . [1][2][3] |
| -NH ₂ | Broad Singlet | - | 4.0 – 5.0 ppm | Exchangeable.[1][2][3] Position varies with concentration.[3][5][6] |
| -OH | Broad Singlet | - | 8.5 – 9.2 ppm | Exchangeable.[1][2][3] Downfield due to H-bonding with DMSO.[2][3] |
| Ethyl -CH ₂ - | Quartet (q) | ~7.5 Hz | 2.45 – 2.55 ppm | Often overlaps with DMSO residual peak (2.50 ppm).[1][2][3] |
| Ethyl -CH ₃ | Triplet (t) | ~7.5 Hz | 1.05 – 1.15 ppm | Classic triplet methyl signal.[1][2][3] |

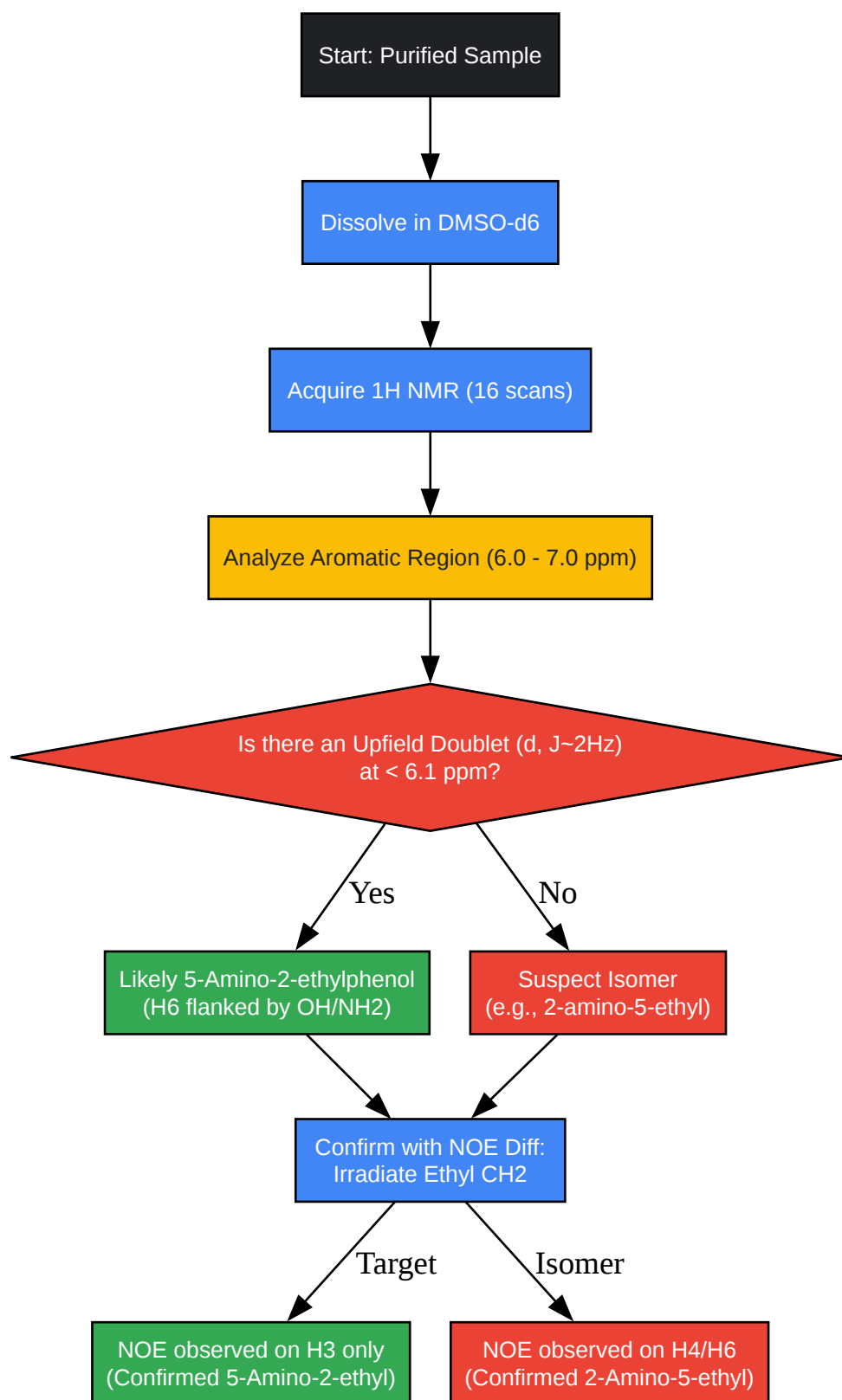
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Critical Insight: If you observe the aromatic doublet with small coupling (

Hz) appearing as the most upfield aromatic signal (< 6.1 ppm), you have strong evidence for the 5-amino-2-ethyl isomer.^{[1][2][3]} In the 2-amino-5-ethyl isomer, the H3 proton (ortho to NH₂, meta to Ethyl) would not be as shielded as the H6 in the target structure.^{[1][2][3]}

Structural Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure using 1D NMR and optional 2D validation.



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Figure 1: Logical workflow for distinguishing **5-amino-2-ethylphenol** from regioisomers using ^1H NMR and NOE.

Advanced Validation: The NOE "Trust Anchor"

While chemical shift logic is robust, regulatory filing often requires definitive proof.^[3] The Nuclear Overhauser Effect (NOE) provides the highest level of trustworthiness without the time cost of Heteronuclear (C-H) correlation experiments.^{[2][3]}

The Self-Validating NOE Experiment

- Target Irradiation: Selectively irradiate the Ethyl $-\text{CH}_2-$ quartet at ~ 2.5 ppm.^{[1][2][3]}
- Observation:
 - For **5-amino-2-ethylphenol**: You will observe a strong NOE enhancement only on H3 (the doublet at ~ 6.9 ppm).^{[1][2][3]} H3 is the only proton spatially close to the ethyl group.^[3]
 - For 2-amino-5-ethylphenol: You will observe NOE enhancement on both H4 and H6, as the ethyl group at position 5 is flanked by protons on both sides.^{[1][2][3]}

This binary result (One Peak vs. Two Peaks) makes the NOE experiment a self-validating system for identity confirmation.

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